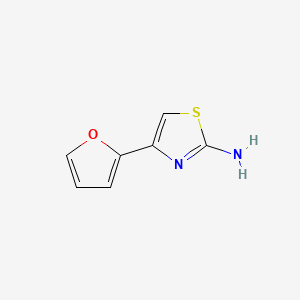![molecular formula C13H13N3O2 B1298823 5-アミノ-2-[(ピリジン-3-イルメチル)-アミノ]-安息香酸 CAS No. 425662-35-7](/img/structure/B1298823.png)
5-アミノ-2-[(ピリジン-3-イルメチル)-アミノ]-安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H13N3O2. It is a derivative of benzoic acid, featuring an amino group at the 5-position and a pyridin-3-ylmethyl-amino group at the 2-position.
科学的研究の応用
5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-aminobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group at the 2-position is substituted with a pyridin-3-ylmethyl group through a nucleophilic substitution reaction, often using pyridin-3-ylmethyl chloride and a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
作用機序
The mechanism of action of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Amino-2-[(pyridin-2-ylmethyl)-amino]-benzoic acid: Similar structure but with a pyridin-2-ylmethyl group.
5-Amino-2-[(pyridin-4-ylmethyl)-amino]-benzoic acid: Similar structure but with a pyridin-4-ylmethyl group.
5-Amino-2-[(quinolin-3-ylmethyl)-amino]-benzoic acid: Similar structure but with a quinolin-3-ylmethyl group.
Uniqueness
The uniqueness of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-ylmethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .
特性
IUPAC Name |
5-amino-2-(pyridin-3-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-10-3-4-12(11(6-10)13(17)18)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGXPJYAQLFLGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355611 |
Source


|
| Record name | 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425662-35-7 |
Source


|
| Record name | 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)




![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)



